molecular formula C6H13NO B157550 cis-2,6-Dimethylmorpholine CAS No. 10025-23-7

cis-2,6-Dimethylmorpholine

Cat. No. B157550
CAS RN: 10025-23-7
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2,6-Dimethylmorpholine is a cyclic organic compound, also known as DMCM, which belongs to the family of morpholines. It is a colorless liquid with a strong odor. DMCM has been extensively used in scientific research due to its unique chemical properties and pharmacological effects.

Mechanism Of Action

Cis-2,6-Dimethylmorpholine binds to a specific site on the GABA-A receptor, which enhances the binding of GABA to its site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in inhibitory neurotransmission in the central nervous system. cis-2,6-Dimethylmorpholine has been found to have a high affinity for the α4β3δ GABA-A receptor subtype, which is involved in anxiety and depression.

Biochemical And Physiological Effects

Cis-2,6-Dimethylmorpholine has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission in the central nervous system. This results in anxiolytic, sedative, and anticonvulsant effects. cis-2,6-Dimethylmorpholine has also been found to have muscle relaxant effects, which are thought to be due to its action on the GABA-A receptor.

Advantages And Limitations For Lab Experiments

Cis-2,6-Dimethylmorpholine has several advantages for lab experiments. It is a potent allosteric modulator of GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. cis-2,6-Dimethylmorpholine is also relatively easy to synthesize and has a long shelf life. However, cis-2,6-Dimethylmorpholine has several limitations. It is highly toxic and can cause respiratory depression and other adverse effects. It is also difficult to administer in vivo due to its strong odor and irritant properties.

Future Directions

There are several future directions for research on cis-2,6-Dimethylmorpholine. One area of interest is the role of cis-2,6-Dimethylmorpholine in the treatment of anxiety and depression. cis-2,6-Dimethylmorpholine has been found to have anxiolytic effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of safer and more effective GABA-A receptor modulators. cis-2,6-Dimethylmorpholine has several limitations, including its toxicity and adverse effects, and there is a need for safer alternatives. Finally, further research is needed to elucidate the mechanism of action of cis-2,6-Dimethylmorpholine and its effects on other neurotransmitter systems.

Synthesis Methods

Cis-2,6-Dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cis-1,2-dichloroethylene in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylmorpholine with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

Cis-2,6-Dimethylmorpholine has been used in various scientific research studies due to its unique pharmacological effects. It has been found to be a potent allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. cis-2,6-Dimethylmorpholine has also been used as a tool to study the role of GABA-A receptors in anxiety, depression, and other neurological disorders.

properties

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896844
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,6-Dimethylmorpholine

CAS RN

6485-55-8
Record name cis-2,6-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylmorpholine, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,6-dimethylmorpholine
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Record name 2,6-DIMETHYLMORPHOLINE, CIS-
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